1,3-Bis(4-hydroxyphenoxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

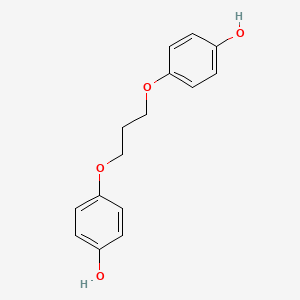

1,3-Bis(4-hydroxyphenoxy)propane is an organic compound with the molecular formula C15H16O4 It is characterized by the presence of two hydroxyphenoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-hydroxyphenoxy)propane can be synthesized through the reaction of 4-hydroxyphenol with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the phenol displace the bromine atoms on the propane molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-hydroxyphenoxy)propane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols.

Substitution: Ethers and esters.

Scientific Research Applications

1,3-Bis(4-hydroxyphenoxy)propane has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, which are valued for their thermal stability and mechanical properties.

Materials Science: The compound is utilized in the development of high-performance materials, including coatings and adhesives.

Biological Research: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Industrial Applications: The compound is used in the production of flame retardants and ultraviolet absorbers.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-hydroxyphenoxy)propane involves its ability to undergo various chemical transformations due to the presence of reactive hydroxyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Bisphenol A (BPA): 2,2-bis(4-hydroxyphenyl)propane, commonly used in the production of polycarbonate plastics and epoxy resins.

Bisphenol F (BPF): 4,4’-dihydroxydiphenylmethane, used in similar applications as BPA but with different physical properties.

Bisphenol S (BPS): 4,4’-sulfonyldiphenol, used as a substitute for BPA in various applications.

Uniqueness

1,3-Bis(4-hydroxyphenoxy)propane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Unlike BPA, which has a more rigid structure, this compound has a flexible propane backbone, making it suitable for applications requiring flexibility and thermal stability .

Biological Activity

1,3-Bis(4-hydroxyphenoxy)propane (BHPP) is an organic compound notable for its potential biological activities, particularly due to its antioxidant properties. This compound belongs to the bisphenol family and is characterized by its unique chemical structure, which includes two 4-hydroxyphenoxy groups attached to a propane backbone. This article will delve into the biological activity of BHPP, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H18O4

- Molecular Weight : Approximately 286.34 g/mol

- Structural Representation : The compound features two phenolic hydroxyl groups, which are crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- BHPP exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress in biological systems. This activity is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thus stabilizing them .

-

Cell Signaling Pathways :

- Research indicates that BHPP may influence various cell signaling pathways. It has been shown to modulate pathways involved in inflammation and cell survival, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

-

Comparative Analysis with Other Compounds :

- A comparative analysis with structurally similar compounds reveals distinctive features of BHPP that contribute to its unique biological activities. For instance:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Bis(4-hydroxy-3-methylphenyl)propane | C17H20O2 | Contains methyl groups affecting hydrophobicity |

| 1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | Features carboxylic acid groups enhancing water solubility |

| Bisphenol A | C15H16O2 | Lacks hydroxyl groups on both ends; studied for endocrine disruption |

Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of BHPP using various in vitro assays. The results demonstrated that BHPP significantly reduced lipid peroxidation in cell membranes, indicating its potential as a protective agent against oxidative damage .

Study 2: Cytotoxicity and Cell Viability

In a cytotoxicity assay conducted on human cancer cell lines, BHPP exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .

Study 3: Interaction with Biological Systems

Research focused on the interaction of BHPP with cellular components revealed that it can modulate the expression of genes involved in antioxidant defense mechanisms. This modulation suggests that BHPP may play a role in enhancing cellular resilience against oxidative stress .

Applications

The biological activities of this compound position it as a promising candidate for various applications:

- Pharmaceuticals : Potential use as an antioxidant supplement or therapeutic agent for diseases related to oxidative stress.

- Materials Science : Its chemical properties make it suitable for developing materials with enhanced stability and resistance to degradation.

- Cosmetics : Due to its skin-protective properties, BHPP could be incorporated into cosmetic formulations aimed at reducing oxidative damage.

Properties

CAS No. |

10439-48-2 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

4-[3-(4-hydroxyphenoxy)propoxy]phenol |

InChI |

InChI=1S/C15H16O4/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9,16-17H,1,10-11H2 |

InChI Key |

SNJSHWRPKHKKRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCOC2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.